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Introduction
Mesaconyl-coenzyme A (CoA) hydratase (EC 4.2.1.153), also known as 3-methylfumaryl-CoA

hydratase, is a key enzyme in several central carbon metabolic pathways in bacteria.[1][2] It

catalyzes the reversible hydration of mesaconyl-CoA to form erythro-β-methylmalyl-CoA.[1]

This function is crucial in the 3-hydroxypropionate cycle for autotrophic CO2 fixation in

organisms like Chloroflexus aurantiacus and in the ethylmalonyl-CoA pathway for acetate

assimilation in bacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens.

[1][2][3] Given its central role in these pathways, Mesaconyl-CoA hydratase is a potential

target for metabolic engineering and drug development. This document provides a detailed

protocol for the expression and purification of recombinant Mesaconyl-CoA hydratase.

Biochemical Properties
Mesaconyl-CoA hydratase is typically a homodimeric protein with a total molecular weight of

approximately 80-86 kDa.[1][4][5] The individual subunits have a molecular mass of around 37-

43 kDa.[1][4][6] The enzyme belongs to the enoyl-CoA hydratase family and its activity can be

assayed by monitoring the conversion of mesaconyl-CoA to β-methylmalyl-CoA.[4][5]
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The following diagram outlines the general workflow for the purification of recombinant

Mesaconyl-CoA hydratase.
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Caption: General workflow for recombinant Mesaconyl-CoA hydratase purification.

Detailed Protocols
Gene Cloning and Expression
This protocol describes the cloning of the Mesaconyl-CoA hydratase gene (mch) into an

expression vector and its subsequent expression in Escherichia coli.

Materials:

mch gene from the desired organism (e.g., C. aurantiacus, R. sphaeroides)

pET expression vector (e.g., pET16b for an N-terminal His10-tag, pET30a)[1][6][7]

Restriction enzymes and T4 DNA ligase

E. coli DH5α (for cloning) and BL21(DE3) (for expression) competent cells[1][6]

Luria-Bertani (LB) medium

Ampicillin or Kanamycin

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:
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Amplify the mch gene using PCR with primers containing appropriate restriction sites.

Digest the PCR product and the expression vector with the corresponding restriction

enzymes.

Ligate the digested gene into the expression vector.

Transform the ligation product into E. coli DH5α cells and select for positive clones.

Isolate the plasmid from a positive clone and transform it into E. coli BL21(DE3) expression

host cells.[6]

Inoculate a starter culture of the transformed BL21(DE3) cells in LB medium containing the

appropriate antibiotic and grow overnight at 37°C.

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the

OD600 reaches 0.6-0.8.[8]

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and

continue to incubate for 18 hours at 20°C or overnight at 25°C.[7][8]

Harvest the cells by centrifugation. The cell pellet can be stored at -20°C.

Protein Purification
This protocol details the purification of His-tagged Mesaconyl-CoA hydratase from the cell

pellet.

Materials:

Cell pellet from expression

Lysis Buffer (e.g., 40 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM β-mercaptoethanol)[7]

Wash Buffer (Lysis Buffer + 30 mM Imidazole)[7]

Elution Buffer (Lysis Buffer + 300 mM Imidazole)[7]

Size-Exclusion Chromatography Buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl)[8]
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Ni-NTA or Ni-sepharose affinity resin[4][7]

Size-exclusion chromatography column (e.g., HiPrep Sephacryl S-300 HR or HiLoad

Superdex 200)[7][8]

Protocol:

Resuspend the cell pellet in Lysis Buffer.

Disrupt the cells by ultrasonication on ice.[7]

Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g or 13,000 x g for 1 hour)

to remove cell debris.[4][7]

Apply the supernatant to a pre-equilibrated Ni-NTA or Ni-sepharose column.[4][7]

Wash the column with Wash Buffer to remove non-specifically bound proteins.[7]

Elute the His-tagged Mesaconyl-CoA hydratase with Elution Buffer.[7]

For higher purity, further purify the eluted protein by size-exclusion chromatography using a

suitable column equilibrated with the Size-Exclusion Chromatography Buffer.[4][7][8]

Analyze the purity of the final protein sample by SDS-PAGE.[4]

The purified enzyme can be stored at 4°C for short periods (up to a week), as freezing may

lead to inactivation.[4]

Note: For the enzyme from Chloroflexus aurantiacus, a heat precipitation step (10 minutes at

70°C) after cell lysis can be an effective initial purification step.[6]

Purification Data Summary
The following table summarizes typical purification results for Mesaconyl-CoA hydratase from

Haloarcula hispanica expressed in Haloferax volcanii.[4]
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Purification
Step

Total
Protein
(mg)

Total
Activity (U)

Specific
Activity
(U/mg)

Enrichment
(fold)

Yield (%)

Cell Extract 290 107 0.368 1 100

Nickel

Column
0.80 96.1 120 327 90

Gel Filtration 0.070 11.01 157 427 10.3

Activity was measured by the dehydration of 0.5 mM β-methylmalyl-CoA.[4]

Signaling Pathway Context
Mesaconyl-CoA hydratase is a key enzyme in the Ethylmalonyl-CoA pathway, which is

essential for the assimilation of acetyl-CoA.
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Caption: Role of Mesaconyl-CoA hydratase in the Ethylmalonyl-CoA pathway.
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Conclusion
This application note provides a comprehensive and detailed protocol for the successful

purification of Mesaconyl-CoA hydratase. The presented methods, including heterologous

expression in E. coli followed by affinity and size-exclusion chromatography, are well-

established and yield a highly pure and active enzyme suitable for further biochemical and

structural studies, as well as for applications in drug development and metabolic engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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